molecular formula C21H22N4O5S2 B11624522 4-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

4-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B11624522
M. Wt: 474.6 g/mol
InChI Key: IFFJUTIUKVYXKF-PTNGSMBKSA-N
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Description

4-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves multiple steps. One common method includes the condensation of 7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-carbaldehyde with 4-oxo-2-thioxothiazolidin-3-yl)butanoic acid under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

4-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could provide specific benefits.

    Industry: The compound’s properties make it a candidate for use in the development of new materials with specialized functions.

Mechanism of Action

The mechanism by which 4-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions could modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-carbaldehyde: A precursor in the synthesis of the target compound.

    4-Oxo-2-thioxothiazolidin-3-yl)butanoic acid: Another precursor used in the synthesis.

Uniqueness

What sets 4-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H22N4O5S2

Molecular Weight

474.6 g/mol

IUPAC Name

4-[(5Z)-5-[(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C21H22N4O5S2/c1-13-4-5-16-22-18(23-7-9-30-10-8-23)14(19(28)25(16)12-13)11-15-20(29)24(21(31)32-15)6-2-3-17(26)27/h4-5,11-12H,2-3,6-10H2,1H3,(H,26,27)/b15-11-

InChI Key

IFFJUTIUKVYXKF-PTNGSMBKSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)N4CCOCC4)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)N4CCOCC4)C=C1

Origin of Product

United States

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